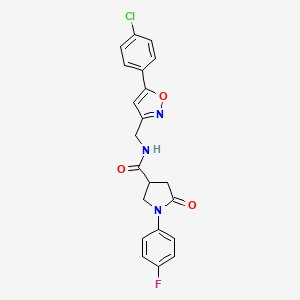
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Activity
Studies have evaluated derivatives similar to the mentioned compound for their antitubercular activity. Modifications of certain structural analogs have demonstrated in vitro efficacy against Mycobacterium tuberculosis, comparable to isoniazid for some derivatives, highlighting their potential in developing new leads for antitubercular compounds (Asif, 2014).
Neuroprotective and Cognitive Function Enhancement
Research on pyrrolidine derivatives has indicated their significance as pharmacological agents capable of facilitating memory processes and attenuating cognitive function impairments associated with various neurological conditions. This area of study underscores the potential of structurally similar compounds in treating neurodegenerative diseases and improving cognitive functions (Veinberg et al., 2015).
Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of isoxazolone and imidazole derivatives for their antitumor activities. These compounds have been reviewed for their potential in acting against various types of cancer, suggesting a broad spectrum of applications in oncology and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share some structural features with the compound , have been investigated for their applications in optoelectronic materials. These studies suggest the value of incorporating such structural fragments into π-extended conjugated systems for the creation of novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).
AMPK Activation and Metabolic Regulation
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator with structural similarity to the compound of interest. It has been widely used in studies focusing on AMPK activation, impacting metabolism, exercise response, and cancer pathogenesis. Although the specific compound was not directly linked to AMPK activation, the research highlights the broader implications of related compounds in metabolic regulation and cancer treatment (Visnjic et al., 2021).
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-15-3-1-13(2-4-15)19-10-17(25-29-19)11-24-21(28)14-9-20(27)26(12-14)18-7-5-16(23)6-8-18/h1-8,10,14H,9,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKGNGEAKKICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)
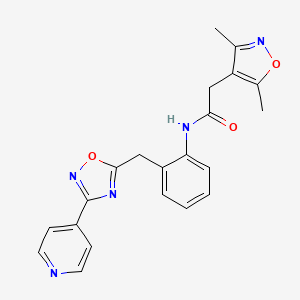

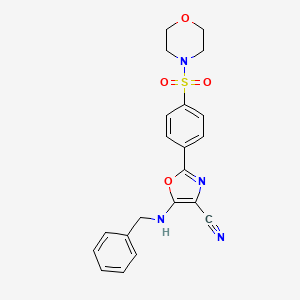
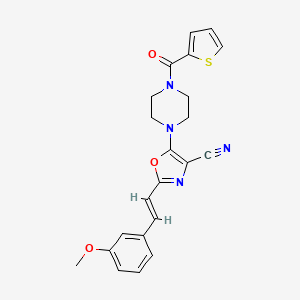
![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)
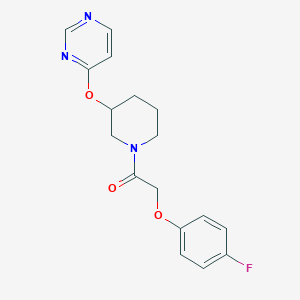
![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)
![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)